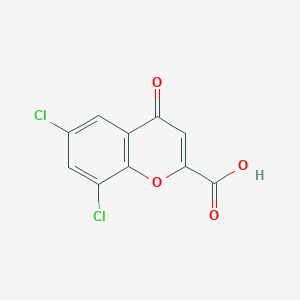

6,8-Dichlorochromone-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O4/c11-4-1-5-7(13)3-8(10(14)15)16-9(5)6(12)2-4/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTRRPXNRFANIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C=C(O2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358567 | |

| Record name | 6,8-Dichlorochromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16722-38-6 | |

| Record name | 6,8-Dichlorochromone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 6,8-Dichlorochromone-2-carboxylic acid

CAS Number: 16722-38-6

This technical guide provides a comprehensive overview of 6,8-Dichlorochromone-2-carboxylic acid, a key intermediate in the development of novel therapeutic agents and other specialized chemical applications. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is a chlorinated derivative of chromone-2-carboxylic acid. The dichloro substitution on the benzene ring significantly influences its chemical reactivity and biological activity. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 16722-38-6 | [1][2] |

| Molecular Formula | C₁₀H₄Cl₂O₄ | [1] |

| Molecular Weight | 259.04 g/mol | [1] |

| IUPAC Name | 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid | [1] |

| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C=C(O2)C(=O)O)Cl)Cl | [1] |

| XLogP3-AA | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-dichloro-2-hydroxyacetophenone. This involves a condensation reaction followed by hydrolysis.

Experimental Protocol:

Step 1: Synthesis of Ethyl 6,8-dichlorochromone-2-carboxylate

-

To a solution of 3,5-dichloro-2-hydroxyacetophenone in a suitable solvent (e.g., ethanol), add diethyl oxalate.

-

Slowly add a base, such as sodium ethoxide, to the reaction mixture at a controlled temperature to initiate the condensation reaction.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.

-

Upon completion, the reaction mixture is acidified, and the precipitated product, ethyl 6,8-dichlorochromone-2-carboxylate, is collected by filtration, washed, and dried.

Step 2: Hydrolysis to this compound

-

The ethyl 6,8-dichlorochromone-2-carboxylate from the previous step is suspended in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

The mixture is heated under reflux for a specified period to facilitate the hydrolysis of the ester.

-

After cooling, the acidic product precipitates out of the solution (if acid hydrolysis is used) or is precipitated by acidification (if base hydrolysis is used).

-

The final product, this compound, is isolated by filtration, washed with water to remove any remaining acid or base, and then dried.

Below is a diagram illustrating the general synthetic workflow.

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Predicted)

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chromone ring and the carboxylic acid proton. The aromatic protons will likely appear as doublets or multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (around 10-13 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, aromatic carbons, and the carboxylic acid carbon. The carbonyl carbon of the chromone ring is expected to resonate at approximately 180 ppm, while the carboxylic acid carbonyl will be in the 165-185 ppm range. The aromatic carbons will appear between 110 and 160 ppm.

FTIR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the chromone ketone will appear around 1650-1680 cm⁻¹.

-

The C=O stretch of the carboxylic acid will be observed in the range of 1700-1725 cm⁻¹.

-

C-O stretching bands will be visible in the 1200-1300 cm⁻¹ region.

-

C-Cl stretching vibrations are expected in the fingerprint region.

Biological and Medicinal Significance

Chromone derivatives are recognized as a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities.[3] While specific biological data for this compound is limited, its role as a precursor for various bioactive molecules is well-documented.

Derivatives of chromone-2-carboxylic acid have been investigated for their potential as:

-

Antitumor Agents: Certain chromone-based compounds have shown cytotoxic effects against various cancer cell lines.[4][5]

-

Anti-inflammatory Agents: The chromone scaffold is a key component in compounds that inhibit inflammatory pathways, such as the 5-lipoxygenase pathway.[5]

-

Antimicrobial and Antiviral Agents: Chromone derivatives have demonstrated activity against a range of microbial and viral targets.[3][6]

The general mechanism of action for many bioactive chromones involves their interaction with various enzymes and signaling proteins. The specific biological targets are highly dependent on the substitution pattern of the chromone ring.

The logical relationship for the development of therapeutic agents from this core structure is outlined below.

Caption: Drug discovery workflow starting from the core compound.

Applications in Research and Development

This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules. Its carboxylic acid functional group allows for straightforward modifications, such as the formation of amides and esters, to generate libraries of compounds for high-throughput screening in drug discovery programs. Furthermore, the presence of two chlorine atoms provides sites for further functionalization through various cross-coupling reactions, enabling the exploration of a broader chemical space.

Researchers in agrochemical development also utilize this compound as a precursor for novel herbicides and fungicides. The chromone core, with its specific substitution pattern, can be tailored to target essential biological pathways in pests and pathogens.

References

- 1. This compound | C10H4Cl2O4 | CID 902209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16722-38-6 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physicochemical Properties of 6,8-Dichlorochromone-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dichlorochromone-2-carboxylic acid is a halogenated derivative of chromone-2-carboxylic acid. The chromone scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral effects. The introduction of chloro substituents on the benzopyran ring can significantly influence the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological activities based on the broader class of chromone derivatives.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the available quantitative data for this compound. It is important to note that much of the currently available data is predicted or calculated, with experimentally determined values being less common in the public domain.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₄Cl₂O₄ | PubChem[1] |

| Molecular Weight | 259.04 g/mol | PubChem[1] |

| Appearance | Solid (Predicted) | ChemicalBook[2] |

| Boiling Point | 428.2 ± 45.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.712 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 1.63 ± 0.20 (Predicted) | ChemicalBook[2] |

| XLogP3-AA | 2.5 (Computed) | PubChem[1] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline methodologies applicable to this compound.

Melting Point Determination

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Kofler hot-stage or a digital melting point device) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised rapidly to about 15-20 °C below the expected melting point.

-

The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

-

-

Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Acid Dissociation Constant (pKa) Determination

The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant are required.

-

Procedure:

-

A known volume of the sample solution is placed in a beaker.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small increments from the burette.

-

The pH of the solution is recorded after each addition, allowing the solution to stabilize.

-

The titration is continued until the pH has passed the equivalence point.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4, for LogD determination) are pre-saturated with each other by vigorous mixing, followed by separation.[3]

-

Procedure:

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are combined in a flask and shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[4]

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[5]

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Solubility Determination

Aqueous solubility is a critical property that affects a drug's dissolution and subsequent absorption.

Methodology: Equilibrium Shake-Flask Method

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water or a specific buffer).

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Result: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly accessible literature, the broader class of chromone derivatives has been extensively studied, revealing significant anti-inflammatory and antitumor activities.[6][7]

Anti-inflammatory Activity

Chromone derivatives have been shown to exert anti-inflammatory effects through various mechanisms, a key one being the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

Caption: Representative Anti-Inflammatory Signaling Pathway of Chromones.

Antitumor Activity

Many chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] A common mechanism for this activity is the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of a cascade of enzymes called caspases.

Caption: Representative Apoptosis Induction Pathway by Chromone Derivatives.

Conclusion

This compound is a compound of significant interest for further investigation in drug discovery and development, owing to the established biological potential of the chromone scaffold. While comprehensive experimental data on its physicochemical properties are not yet widely available, the predicted values and the general methodologies outlined in this guide provide a solid foundation for researchers. Future studies should focus on the experimental validation of these properties and the elucidation of the specific biological mechanisms of action of this dichlorinated derivative. Such research will be instrumental in unlocking its full therapeutic potential.

References

- 1. This compound | C10H4Cl2O4 | CID 902209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. acdlabs.com [acdlabs.com]

- 6. The antitumor activity of naturally occurring chromones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrar.org [ijrar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 6,8-Dichlorochromone-2-carboxylic Acid

This document provides a comprehensive technical overview of this compound, a molecule of interest in medicinal chemistry and organic synthesis. It covers its molecular structure, physicochemical properties, spectroscopic signature, potential synthesis routes, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Molecular Structure and Chemical Identity

This compound belongs to the chromone family, which are derivatives of benzo-γ-pyrone.[1][2] The core structure consists of a benzene ring fused to a pyrone ring, with two chlorine atoms substituted at positions 6 and 8, and a carboxylic acid group at position 2. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a valuable scaffold for developing novel bioactive compounds.[3][4]

Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid | [5] |

| CAS Number | 16722-38-6 | [5][6] |

| Molecular Formula | C₁₀H₄Cl₂O₄ | [5] |

| Molecular Weight | 259.04 g/mol | [5] |

| Canonical SMILES | C1=CC(=C2C(=C1Cl)OC(=CC2=O)C(=O)O)Cl | PubChem |

| InChI Key | FSTRRPXNRFANIZ-UHFFFAOYSA-N | PubChem |

| Topological Polar Surface Area | 63.6 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| XLogP3 | 2.5 | [5] |

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature. The following table summarizes the expected peaks in key spectroscopic analyses, based on the functional groups present in the molecule.[7][8][9]

| Spectroscopic Method | Feature | Expected Chemical Shift / Frequency Range |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~10-12 ppm (broad singlet) |

| Aromatic Protons (Ar-H) | ~7-8.5 ppm | |

| Vinyl Proton (-C=CH-) | ~6-7 ppm | |

| ¹³C NMR | Carboxylic Carbon (-COOH) | ~160-185 ppm |

| Carbonyl Carbon (C=O) | ~170-180 ppm | |

| Aromatic & Vinyl Carbons | ~100-160 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |

| C=O Stretch (Ketone & Carboxylic Acid) | 1710-1760 cm⁻¹ (strong) | |

| C=C Stretch (Aromatic & Vinyl) | ~1450-1600 cm⁻¹ | |

| C-O Stretch | ~1200-1300 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z ≈ 258/260/262 (isotope pattern for 2 Cl) |

| Fragment: Loss of -OH | [M-17]⁺ | |

| Fragment: Loss of -COOH | [M-45]⁺ |

Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Potential Applications

Chromone derivatives are known to exhibit a wide range of pharmacological properties. While specific studies on this compound are limited, the core scaffold is associated with several biological activities:

-

Anti-inflammatory and Antiviral Activity: Flavonoids and chromones have been reported to possess anti-inflammatory and antiviral properties.[1]

-

Antitumor Activity: Certain substituted flavone-8-carboxylic acids have shown inhibitory effects on solid tumors.[1]

-

Antimicrobial Properties: The presence of a carboxylic acid group, combined with the chromone nucleus, can contribute to antimicrobial effects.[3][10] The structure-activity relationship often depends on the number and position of hydroxyl and other substituent groups.[10]

-

Enzyme Inhibition: The chromone scaffold is a key component in many enzyme inhibitors. The specific substitutions on the ring system dictate the target and potency.

The dichlorinated structure of this particular compound makes it an interesting candidate for further investigation in drug discovery programs, particularly in the development of anticancer, anti-inflammatory, or antimicrobial agents.[3][4]

Caption: Logical relationship between molecular features and potential bioactivity.

Experimental Protocols

Proposed Synthesis of Ethyl 6,8-dichloro-4-oxo-4H-chromene-2-carboxylate (Ester Precursor)

This protocol is adapted from general procedures for chromone synthesis.

-

Preparation of the Sodium Ethoxide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved.

-

Reactant Addition: To the freshly prepared sodium ethoxide solution, add a solution of 2,4-dichloroacetophenone (0.1 mol) in 50 mL of absolute ethanol.

-

Condensation: Cool the mixture in an ice bath and add diethyl oxalate (0.11 mol) dropwise with constant stirring over 30 minutes.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours. A precipitate will form.

-

Cyclization: Slowly add 100 mL of 10% hydrochloric acid to the reaction mixture with vigorous stirring. The mixture should become acidic. Heat the mixture under reflux for 2 hours to facilitate cyclization.

-

Isolation: Cool the reaction mixture to room temperature. The solid product will precipitate out. Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 6,8-dichloro-4-oxo-4H-chromene-2-carboxylate.

Hydrolysis to this compound

-

Saponification: Suspend the synthesized ester (0.05 mol) in 100 mL of 10% aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture at 80°C with stirring for 4 hours until a clear solution is obtained, indicating complete hydrolysis.

-

Acidification: Cool the solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2.

-

Isolation: The carboxylic acid will precipitate as a solid. Filter the precipitate, wash with ice-cold water to remove any inorganic salts.

-

Drying: Dry the product under vacuum over P₂O₅ to yield the final this compound.

General Protocol for Antioxidant Activity Assay (DPPH Radical Scavenging)

This is a standard method to evaluate the antioxidant potential of a compound.[11]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

Assay: In a 96-well plate, add 100 µL of each sample dilution to separate wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. Ascorbic acid can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

References

- 1. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromocarb | C10H6O4 | CID 2741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C10H4Cl2O4 | CID 902209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 16722-38-6 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic and Synthetic Profile of 6,8-Dichlorochromone-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a generalized synthetic protocol for 6,8-Dichlorochromone-2-carboxylic acid. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound.

Chemical Structure and Properties

-

IUPAC Name: 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid[1]

-

Molecular Formula: C₁₀H₄Cl₂O₄[1]

-

Molecular Weight: 259.04 g/mol [1]

-

CAS Number: 16722-38-6[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from established principles of spectroscopic analysis for chromone and carboxylic acid moieties.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Broad Singlet | 1H | -COOH |

| 8.15 | Doublet | 1H | H-5 |

| 7.90 | Doublet | 1H | H-7 |

| 7.05 | Singlet | 1H | H-3 |

Note: The acidic proton of a carboxylic acid often exhibits a broad signal and its chemical shift is dependent on concentration and solvent. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm range.[2][3][4]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | C=O (Ketone) |

| ~162.0 | C=O (Carboxylic Acid) |

| ~154.0 | C-8a |

| ~145.0 | C-2 |

| ~135.0 | C-6 |

| ~128.0 | C-8 |

| ~126.0 | C-5 |

| ~124.0 | C-7 |

| ~122.0 | C-4a |

| ~115.0 | C-3 |

Note: Carboxyl carbon atoms typically absorb in the 165 to 185 δ range in ¹³C NMR spectra.[5]

Table 3: Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid Dimer) |

| 1740-1720 | Strong | C=O stretch (Ketone) |

| 1710-1690 | Strong | C=O stretch (Carboxylic Acid) |

| 1620-1580 | Medium | C=C stretch (Aromatic) |

| 1320-1210 | Strong | C-O stretch |

| 850-550 | Medium-Strong | C-Cl stretch |

Note: Carboxylic acids have characteristic broad O-H absorptions from 2500 to 3300 cm⁻¹ and C=O absorptions between 1710 and 1760 cm⁻¹.[5][6][7]

Table 4: Predicted Mass Spectrometry Data (ESI-)

| m/z | Interpretation |

| 257.9 | [M-H]⁻ |

| 213.9 | [M-H-CO₂]⁻ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 6,8-disubstituted-chromone-2-carboxylic acids.[8]

-

Condensation: 3,5-dichloro-2-hydroxyacetophenone is condensed with diethyl oxalate in the presence of a base such as sodium ethoxide.

-

Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization to form ethyl 6,8-dichlorochromone-2-carboxylate.

-

Hydrolysis: The ethyl ester is then hydrolyzed to the corresponding carboxylic acid using aqueous acid or base, followed by acidification.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on a 125 MHz spectrometer. Key parameters include a 45° pulse angle, a 5-second relaxation delay, and 1024 scans.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C10H4Cl2O4 | CID 902209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chegg.com [chegg.com]

- 4. Solved Where do the two noteworthy peaks of carboxylic acids | Chegg.com [chegg.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Synthesis of novel-6.8-disubstituted-chromone-2-carboxylic acid derivatives and their biological evaluation as potential antimalarial agents [agris.fao.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6,8-Dichlorochromone-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6,8-Dichlorochromone-2-carboxylic acid. This compound belongs to the chromone family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. A thorough understanding of their structure and spectroscopic properties is crucial for the synthesis of new derivatives and for structure-activity relationship (SAR) studies.

Chemical Structure

This compound has the following chemical structure:

Systematic Name: 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid Molecular Formula: C₁₀H₄Cl₂O₄ Molecular Weight: 259.05 g/mol

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts are estimated based on the analysis of related substituted chromone-2-carboxylic acids. The spectrum is expected to show three signals in the aromatic and olefinic regions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-3 | ~7.10 | Singlet | - | 1H |

| H-5 | ~8.15 | Doublet | ~2.5 | 1H |

| H-7 | ~7.90 | Doublet | ~2.5 | 1H |

The presence of two chlorine atoms at positions 6 and 8 significantly influences the chemical shifts of the aromatic protons (H-5 and H-7) due to their electron-withdrawing nature. The expected meta-coupling between H-5 and H-7 would result in both signals appearing as doublets with a small coupling constant. The proton at position 3 (H-3) is expected to be a singlet as it has no adjacent protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound is presented below. The chemical shifts are estimated based on known data for similar chromone structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~154.0 |

| C-3 | ~114.0 |

| C-4 | ~176.0 |

| C-4a | ~124.0 |

| C-5 | ~126.0 |

| C-6 | ~132.0 |

| C-7 | ~136.0 |

| C-8 | ~122.0 |

| C-8a | ~153.0 |

| COOH | ~161.0 |

The chemical shifts are influenced by the electronic environment of each carbon atom. The carbonyl carbon (C-4) is expected to have the most downfield shift. The carbons directly attached to the chlorine atoms (C-6 and C-8) will also be significantly affected.

Experimental Protocols

The following is a general experimental protocol for the acquisition of NMR spectra of chromone-2-carboxylic acids, based on methodologies reported for similar compounds.[1]

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment would involve the following parameters:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: 0-15 ppm.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 75 MHz or higher. A standard proton-decoupled experiment is used to simplify the spectrum.

-

Pulse Program: A standard proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Logical Relationships in NMR Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

References

An In-depth Technical Guide on the Biological Activity of Substituted Chromone-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted chromone-2-carboxylic acids and their derivatives. The chromone scaffold is a recognized privileged structure in medicinal chemistry, and functionalization at the 2-position with a carboxylic acid provides a versatile handle for creating diverse chemical libraries with a wide range of pharmacological properties.[1]

Synthesis Strategies

The foundational chromone-2-carboxylic acid scaffold is typically synthesized via the condensation of substituted 2'-hydroxyacetophenones with diethyl oxalate, followed by cyclization and hydrolysis.[2] Microwave-assisted synthesis has been shown to improve reaction times and yields, making it a robust method for generating a variety of substituted chromone-2-carboxylic acids.[1][3] The carboxylic acid group is a key synthon, readily converted into more complex derivatives, most notably carboxamides, through standard peptide coupling or acyl chloride intermediates.[4][5]

Anticancer and Antiproliferative Activity

Derivatives of chromone-2-carboxylic acid, particularly carboxamides, have demonstrated significant potential as anticancer agents. They exhibit cytotoxic and antiproliferative effects across a range of human cancer cell lines, with notable activity against triple-negative breast cancer (TNBC).[6]

Mechanistic studies have revealed that these compounds can induce apoptosis and cause cell cycle arrest by modulating key signaling pathways. Specifically, certain derivatives have been shown to suppress the protein levels of crucial growth factor receptors like EGFR, FGFR3, and VEGF, which are often dysregulated in cancer.[6]

Quantitative Data: Anticancer Activity

| Compound Class/Example | Cell Line(s) | Activity Metric | Value | Reference(s) |

| Chromone-2-carboxamides | MCF-7, OVCAR, IGROV, HCT-116 | IC₅₀ | 0.9–10 µM | [4] |

| N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide | MCF-7, Ishikawa | IC₅₀ | 29.5 µM, 25.7 µM | [4] |

| N-(2-furylmethylene) derivative (15) | MDA-MB-231 (TNBC) | GI₅₀ | 14.8 µM | [6] |

| α-methylated N-benzyl derivative (17) | MDA-MB-231 (TNBC) | GI₅₀ | 17.1 µM | [6] |

| Substituted chromone-2-carboxamide (5g) | MCF-7, MDA-MB-231 | IC₅₀ | 25.7 µM, 48.3 µM | [2] |

| Copper(II) complexes with Chromone-2-carboxylic acid | Hep G2 | Growth Suppression | 64-70% at 10⁻⁵ M | [7] |

Visualization: Anticancer Signaling Pathway

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][9][10]

-

Cell Plating: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[9][11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[11]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[9][12]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[8][9]

-

Data Acquisition: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/GI₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity

Chromone derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators. Amide derivatives of chromones have shown potent inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[13] This suggests an interference with the inducible nitric oxide synthase (iNOS) pathway, which is a hallmark of inflammatory response.

Quantitative Data: Anti-inflammatory Activity

| Compound Example | Assay | Metric | Value | Reference(s) |

| Chromone Amide (5-9) | NO Inhibition in LPS-stimulated RAW264.7 cells | EC₅₀ | 5.33 ± 0.57 µM | [13] |

Visualization: Anti-inflammatory Signaling Pathway

Experimental Protocol: LPS-Induced Nitric Oxide Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells stimulated by the bacterial endotoxin LPS.[14][15]

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 24- or 96-well plate at a density of 1-2 × 10⁵ cells/well and allow them to adhere overnight.[14][16]

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

-

Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and LPS only (positive control) and cells alone (negative control).[14][16]

-

Incubation: Incubate the plates for 20-24 hours at 37°C, 5% CO₂.[14][15]

-

Nitrite Measurement (Griess Assay): NO produced by the cells is rapidly converted to nitrite (NO₂⁻) in the culture medium.

-

Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[14]

-

Add an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[16]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540-550 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.[14]

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite in the samples and calculate the percentage of NO inhibition compared to the LPS-only control. Determine the EC₅₀ value. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed NO reduction is not due to cell death.[16]

Enzyme Inhibitory Activity

The chromone scaffold has been explored for its ability to inhibit various enzymes. However, for chromone-2-carboxylic acid itself, the activity can be highly dependent on the target. Studies on monoamine oxidases (MAO), enzymes implicated in neurological disorders, revealed that chromone-2-carboxylic acid is almost inactive against both MAO-A and MAO-B isoforms. In stark contrast, its constitutional isomer, chromone-3-carboxylic acid, is a potent and selective inhibitor of MAO-B, highlighting the critical importance of the substituent position on the chromone ring for this target.[17]

Quantitative Data: Enzyme Inhibition

| Compound | Target Enzyme | Metric | Value | Reference(s) |

| Chromone-2-carboxylic acid | hMAO-A, hMAO-B | Activity | Almost inactive | [17] |

| Chromone-3-carboxylic acid | hMAO-B | IC₅₀ | 0.048 µM | [17] |

| Chromone/Chroman-4-one derivatives | SIRT2 | IC₅₀ | Low micromolar (e.g., 4.5 µM) | [18] |

References

- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

exploring the mechanism of action of chromone derivatives

An In-depth Technical Guide to the Mechanism of Action of Chromone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones, characterized by a benzo-γ-pyrone skeleton, are a significant class of heterocyclic compounds prevalent in nature, particularly in plants.[1] Their derivatives have garnered substantial interest in medicinal chemistry due to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4][5] This technical guide elucidates the core mechanisms of action of chromone derivatives, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.

Anti-inflammatory Mechanisms of Action

Chromone derivatives exhibit potent anti-inflammatory properties by modulating key signaling pathways and enzymes involved in the inflammatory response.[6][7][8]

Inhibition of the p38 MAPK Signaling Pathway

A notable mechanism of action for some chromone derivatives is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a pivotal role in inflammation.[3] For instance, the novel chromone derivative DCO-6 has been shown to significantly reduce the production of inflammatory mediators such as nitric oxide (NO), IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[3]

DCO-6 achieves this by impairing the LPS-induced production of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex. This blockade of upstream events prevents the activation of p38 MAPK without directly inhibiting its kinase activity.[3]

Modulation of NF-κB and Glucocorticoid Receptor Signaling

Certain chromone derivatives isolated from Dictyoloma vandellianum have been demonstrated to inhibit the production of NO and cytokines in stimulated macrophages.[8] The mechanism involves the reduction of the transcriptional activity of NF-κB, a key regulator of the inflammatory response.[8] Furthermore, the anti-inflammatory effects of some chromones are partially mediated through the activation of the glucocorticoid receptor (GR).[8]

Inhibition of Arachidonic Acid Pathway Enzymes

A series of chromone-based derivatives have been designed to simultaneously inhibit multiple enzymes in the arachidonic acid pathway, including COX-2, 15-lipoxygenase (15-LOX), and microsomal prostaglandin E2 synthase-1 (mPGES-1).[9] This multi-target approach effectively impedes the production of pro-inflammatory prostaglandins.

Table 1: Anti-inflammatory Activity of Chromone Derivatives

| Compound | Target | Assay | IC50/EC50 | Reference |

| DCO-6 | p38 MAPK activation | LPS-induced NO production in RAW264.7 cells | Not specified, but significant reduction observed | [3] |

| Chromone 5-9 | NO production | LPS-induced NO production in RAW264.7 cells | 5.33 ± 0.57 µM | [7] |

| Chromone benzylcarbazates (2a-c) | COX-2 | In vitro enzyme assay | Nanomolar range | [9] |

| Chromone 3 | NF-κB activity | In vitro reporter assay | 5-20 µM | [8] |

Anticancer Mechanisms of Action

Chromone derivatives have shown significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of drug efflux pumps.[2][10][11]

Induction of Apoptosis and Cell Cycle Arrest

Many chromone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[2][10] For example, certain chromanone derivatives have been shown to have selective cytotoxic effects on cancerous cell lines (MCF-7, DU-145, A549) over normal cell lines (SV-HUC-1).[2] The induction of apoptosis is often mediated by the modulation of apoptosis-related proteins such as Bcl-2 and Bax.[12]

Inhibition of ATR Kinase

A novel series of benzothiazole and chromone derivatives have been identified as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) pathway.[13] By inhibiting ATR kinase, these compounds can sensitize cancer cells to DNA-damaging agents.

Inhibition of Breast Cancer Resistance Protein (ABCG2)

Some chromone derivatives act as potent and selective inhibitors of the breast cancer resistance protein (ABCG2), an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by effluxing chemotherapeutic drugs.[14] By inhibiting ABCG2, these chromones can restore the efficacy of anticancer drugs.

Table 2: Anticancer Activity of Chromone Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 | Reference |

| Chromone 2i | Cervical cancer | MTT assay | 34.9 µM | [10] |

| Chromone 2b | Cervical cancer | MTT assay | 95.7 µM | [10] |

| Chromone 2j | Cervical cancer | MTT assay | 101.0 µM | [10] |

| Chromone 2e | Cervical cancer | MTT assay | 107.6 µM | [10] |

| Benzothiazole-chromone 7l | HCT116, HeLa | MTT assay | Not specified, but showed high potency | [13] |

| Epiremisporine B (4) | A549, HT-29 | Cytotoxicity assay | Not specified, but showed effective activity | [12] |

Enzyme Inhibition

Chromone derivatives are known to inhibit a variety of enzymes, contributing to their therapeutic effects.

Sirtuin 2 (SIRT2) Inhibition

Substituted chroman-4-one and chromone derivatives have been identified as novel and selective inhibitors of SIRT2, a class III histone deacetylase implicated in aging-related diseases like neurodegenerative disorders.[15]

α-Glucosidase Inhibition

Chromone derivatives from the marine fungus Penicillium thomii Maire have demonstrated remarkable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[16] This makes them potential candidates for the management of type 2 diabetes.

Monoamine Oxidase (MAO) Inhibition

C7-substituted chromone derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme that degrades neurotransmitters like dopamine.[17] This inhibitory activity suggests their potential in the treatment of neurodegenerative diseases such as Parkinson's disease.

Table 3: Enzyme Inhibitory Activity of Chromone Derivatives

| Compound/Derivative | Enzyme | Assay | IC50 | Reference |

| n-pentyl-substituted chromone 3a | SIRT2 | In vitro enzyme assay | 5.5 µM | [15] |

| phenethyl-substituted derivative 1m | SIRT2 | In vitro enzyme assay | 6.8 µM | [15] |

| Penithochromone A | α-glucosidase | In vitro enzyme assay | 268 µM | [16] |

| Penithochromone C | α-glucosidase | In vitro enzyme assay | 688 µM | [16] |

| C7-substituted chromones | MAO-B | In vitro enzyme assay | 0.008 to 0.370 µM | [17] |

| Chalcone HC4 | MAO-B | In vitro enzyme assay | 0.040 µM | [18] |

| Chromone HF4 | MAO-A | In vitro enzyme assay | 0.046 µM | [18] |

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment : Treat the cells with various concentrations of the chromone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction : Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification : Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase.

-

Reaction Mixture Preparation : Prepare a reaction mixture containing the α-glucosidase enzyme solution and the chromone derivative in a 96-well plate.

-

Incubation : Incubate the mixture at 37°C for 10 minutes.

-

Substrate Addition : Add the substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG), to start the reaction.

-

Second Incubation : Incubate the plate for an additional 20 minutes at 37°C.

-

Reaction Quenching : Stop the reaction by adding a sodium carbonate solution.

-

Absorbance Measurement : Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Data Analysis : Calculate the percentage of inhibition and determine the IC50 value.[16]

Conclusion

Chromone derivatives represent a versatile class of compounds with a wide array of mechanisms of action, making them promising candidates for the development of new therapeutic agents. Their ability to modulate key signaling pathways in inflammation and cancer, as well as inhibit crucial enzymes, underscores their pharmacological importance. Further research into the structure-activity relationships and optimization of these derivatives will likely lead to the discovery of novel drugs with improved efficacy and safety profiles.

References

- 1. ijrar.org [ijrar.org]

- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromone-based small molecules for multistep shutdown of arachidonate pathway: Simultaneous inhibition of COX-2, 15-LOX and mPGES-1 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Selected C7-substituted chromone derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Novel Chromone Compounds

The chromone core, a benzopyrone framework, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][2] This designation stems from its recurring presence in molecules with a wide array of biological activities, making it a fertile starting point for the design and synthesis of new therapeutic agents.[1][3] Chromone derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5][6] Their versatility and low toxicity profile make them highly attractive for modern drug discovery programs.[5]

This guide provides a comprehensive overview of recent advancements in the discovery of novel chromone compounds, their synthesis, and their biological evaluation. It is intended to serve as a technical resource for professionals engaged in pharmaceutical research and development.

Discovery of Novel Chromone Compounds and Their Biological Activities

Recent research has focused on the development of chromone derivatives with improved potency and selectivity against various biological targets. These efforts have led to the discovery of promising lead compounds for a range of diseases, from viral infections to neurodegenerative disorders.

Neuroprotective Agents

Chromone-based compounds have emerged as potent multi-target-directed ligands (MTDLs) for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[4] They have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase A/B (MAO-A/B), as well as prevent the aggregation of amyloid-β plaques.[4][7]

Antiviral Agents

A significant breakthrough has been the discovery of chromone derivatives with potent antiviral activity, particularly against the Tomato Spotted Wilt Virus (TSWV), a major agricultural threat.[8][9] These compounds often work by binding to the viral nucleocapsid protein (N), thereby inhibiting viral replication.[9][10]

Anticancer Agents

The chromone scaffold is a key component in the development of new anticancer drugs.[3][5] Researchers have synthesized numerous derivatives that exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).[5]

Other Biological Activities

The therapeutic potential of chromones extends to antimicrobial, anti-inflammatory, and antidiabetic applications.[11][12][13] For instance, certain chromone-based thiosemicarbazone derivatives have been identified as potent α-glucosidase inhibitors for managing Type-2 Diabetes.[12]

Quantitative Data Summary

The following table summarizes the biological activities of several recently discovered chromone compounds.

| Compound ID/Description | Biological Target | Quantitative Measurement | Application | Reference |

| Compound 37 (chromone-2-carboxamido-alkylamine) | Acetylcholinesterase (AChE) | IC₅₀ = 0.09 µM | Alzheimer's Disease | [4] |

| Compound 12 (N-(3′,4′-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide) | Monoamine Oxidase B (MAO-B) | IC₅₀ = 0.67 nM | Neurodegenerative Disease | [4] |

| Compound 9 (2-azolylchromone derivative) | Monoamine Oxidase A (MAO-A) | IC₅₀ = 0.023 µM | Neurodegenerative Disease | [4] |

| Compound 10 (2-azolylchromone derivative) | Monoamine Oxidase B (MAO-B) | IC₅₀ = 0.019 µM | Neurodegenerative Disease | [4] |

| Compound A33 (chromone derivative containing dithioacetal) | Tomato Spotted Wilt Virus (TSWV) | Binds to TSWV N protein | Antiviral (Plant) | [8][9] |

| Compound 12B (chromone derivative with sulfonamide moiety) | Tomato Spotted Wilt Virus (TSWV) | EC₅₀ = 80.5 µg/mL; K_d = 5.02 µM (for TSWV N) | Antiviral (Plant) | [10] |

| Compound 17 (chromone carboxamide derivative) | MCF-7 (Breast Cancer Cell Line) | IC₅₀ = 0.9 µM | Anticancer | [5] |

| Compound 24 (chromone and isoxazolidine-based) | A549 (Lung Cancer Cell Line) | IC₅₀ = 0.7 µM | Anticancer | [5] |

| Compound 3c (dithiazolylchromone with chloro/bromo groups) | Bacillus subtilis | MIC = 0.78 µg/mL | Antibacterial | [13] |

| Compound 3k (chromone-based thiosemicarbazone) | α-glucosidase | IC₅₀ = 6.40 µM | Antidiabetic | [12] |

Synthesis of Novel Chromone Compounds

The synthesis of functionalized chromones is a pivotal area of research, with modern methods focusing on efficiency and structural diversity.[14] Recent advances have moved beyond classical condensation reactions to more sophisticated strategies like direct C-H bond functionalization.[14][15]

Modern Synthetic Strategies

-

Direct C-H Bond Activation/Functionalization: This powerful technique allows for the direct attachment of various functional groups at the C-2, C-3, and C-5 positions of the chromone ring.[14][15] Catalysts based on palladium, iridium, cobalt, and rhodium are commonly employed to achieve high regioselectivity.[15] This approach offers high atom economy compared to classical methods that require pre-functionalized starting materials.[15]

-

Tandem Annulation of o-hydroxyaryl Enaminones: This robust strategy facilitates the construction of diverse chromone structures, including 2-substituted, 3-substituted, and 2,3-disubstituted derivatives, through a tandem vinyl C-H activation and annulation process.[16]

-

Catalytic Cyclization Methods: Various catalysts are used to facilitate the ring closure step in chromone synthesis. These include acids like polyphosphoric acid and perchloric acid, as well as reagents like phosphorus oxychloride.[17]

Synthetic Methods Summary

| Synthesis Strategy | Key Reagents/Catalysts | Positions Functionalized | Key Features | Reference |

| C-H Arylation | Pd(OAc)₂, AgOAc | C-3 | Site-selective functionalization of the pyrone ring. | [14] |

| C-H Arylation | [IrCP*Cl₂]₂ | C-5 | Ketone-directed C-H cleavage and transmetallation. | [15] |

| C-H Alkenylation | Pd(OAc)₂, AgOAc | C-3 | Forms C-C bonds with quinones or maleimides. | [14] |

| Tandem Annulation | o-hydroxyaryl enaminones | C-2, C-3 | Robust and practical for diverse substitutions. | [16] |

| Vilsmeier Reaction | DMF, POCl₃ | C-3 | Used to prepare 3-formylchromones. | [17] |

| Condensation Cyclization | p-toluene sulfonic acid (PTS) | Ring Closure | Suitable for phenolic hydroxyl and aldehyde condensation. | [17] |

Experimental Protocols

This section provides detailed methodologies for representative synthetic and analytical procedures cited in recent literature.

Protocol: Synthesis of 3-[5-(p-chloro)-phenyl-3H-[4][11][14]-dithiazol-3′-yl]-4H-chromen-4-one (General Procedure)

This protocol is adapted from the synthesis of novel dithiazolylchromones with antimicrobial activity.[13]

-

Reaction Setup: A mixture of a substituted 3-formylchromone (1a-j) (1 mmol) and p-chlorothiobenzamide (2) (2 mmol) is taken in 15 mL of dry xylene.

-

Reaction Execution: The reaction mixture is refluxed for 8-10 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the solvent is removed under reduced pressure.

-

Purification: The resulting crude solid is purified by column chromatography over silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure products (3a-j).

-

Characterization: The final compounds are characterized by spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.

Protocol: In Vitro Antiviral Activity Assay against TSWV (Half-Leaf Method)

This protocol is based on the evaluation of chromone derivatives against the Tomato Spotted Wilt Virus.[10]

-

Virus Inoculation: The upper leaves of host plants (Nicotiana rustica) are sprinkled with silicon carbide. A purified TSWV solution (6 mg/mL) is then inoculated onto the leaves. The leaves are washed with distilled water after 5 minutes.

-

Compound Application: The synthesized compound, dissolved in DMSO and diluted with water to the desired concentration (e.g., 500 µg/mL), is smeared on the left side of the leaf. A solvent control (DMSO and water) is applied to the right side.

-

Incubation: The treated plants are cultivated in an insect-free greenhouse at 25 ± 1 °C.

-

Data Collection: Local lesions appear on the leaves after 3-4 days. The number of lesions on both sides of each leaf is counted.

-

Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side. The EC₅₀ value is then calculated based on the inhibition rates at different concentrations.

Protocol: Binding Affinity Analysis by Microscale Thermophoresis (MST)

This protocol is used to quantify the interaction between a compound and its protein target, such as TSWV Nucleocapsid protein (N).[10]

-

Protein Labeling: The purified TSWV N protein is fluorescently labeled according to the manufacturer's protocol (e.g., Monolith NT™ Protein Labeling Kit).

-

Sample Preparation: A series of 16 dilutions of the test compound (e.g., Compound 12B) is prepared. Each dilution is mixed with a constant concentration of the labeled TSWV N protein.

-

Measurement: The samples are loaded into standard capillaries and measured using a Monolith NT.115 instrument.

-

Data Analysis: The change in fluorescence due to an induced temperature gradient is measured. The data are fitted to a binding curve to calculate the dissociation constant (K_d), which quantifies the binding affinity between the compound and the protein.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological pathways and experimental processes.

Diagram 1: Signaling Pathway Inhibition

Caption: Inhibition of the MAO-B pathway by a novel chromone compound to reduce neuronal damage.

Diagram 2: Experimental Workflow

Caption: General workflow for the synthesis and biological evaluation of novel chromone derivatives.

Diagram 3: Structure-Activity Relationship (SAR) Logic

Caption: Logical relationships in the SAR study of antimicrobial dithiazolylchromones.

References

- 1. nbinno.com [nbinno.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel Chromone Derivatives as Potential Anti-TSWV Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel chromone derivatives containing a sulfonamide moiety as potential anti-TSWV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the diversification of chromones and flavones by direct C-H bond activation or functionalization [html.rhhz.net]

- 15. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp 2 C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08214K [pubs.rsc.org]

- 16. ccspublishing.org.cn [ccspublishing.org.cn]

- 17. ijrpc.com [ijrpc.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 6,8-Dichlorochromone-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols for 6,8-dichlorochromone-2-carboxylic acid and its derivatives. This class of compounds holds promise for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature and form the core structure of many biologically active molecules.[1] The chromone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] Derivatives of chromone-2-carboxylic acid, in particular, have garnered significant interest for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

The introduction of halogen atoms, such as chlorine, into the chromone ring can significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced potency.[3] This document focuses on the synthesis and potential applications of this compound derivatives, providing detailed protocols for their preparation and outlining their potential as anticancer and antimicrobial agents.

Potential Applications

Derivatives of this compound are promising candidates for further investigation in the following areas:

-

Anticancer Agents: Halogenated chromone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3] One potential mechanism of action is the inhibition of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein, BCRP), which are responsible for multidrug resistance in cancer cells.[4] By inhibiting these efflux pumps, chromone derivatives may restore the efficacy of conventional chemotherapeutic agents.

-

Antimicrobial Agents: Chromone derivatives have been shown to possess antibacterial and antifungal properties.[5][6] The presence of chloro and bromo substituents on the chromone ring has been associated with significant inhibitory potential against pathogenic bacterial and fungal strains.[5]

Data Presentation

The following tables summarize the biological activities of various halogenated chromone derivatives. While specific data for this compound is not yet extensively published, the data for these structurally related compounds provide a strong rationale for its investigation.

Table 1: Anticancer Activity of Halogenated Chromone and Chalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3'-(4-(4-Chlorophenoxy)phenyl)-1-(4-chlorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 1.52 | [3] |

| 3'-(4-(4-Bromophenoxy)phenyl)-1-(4-bromophenyl)prop-2-en-1-one | MCF-7 (Breast) | 1.87 | [3] |

| 6,8-Dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | 1.5 | [7] |

Note: Chalcones are precursors in the synthesis of some flavones and chromones.

Table 2: Antimicrobial Activity of Halogenated Chromone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3-[5-(p-chloro)-phenyl-3H-[1,2,4]-dithiazol-3'-yl]-4H-chromen-4-one derivative (3c) | Bacillus subtilis | 0.78 | [5] |

| 3-[5-(p-chloro)-phenyl-3H-[1,2,4]-dithiazol-3'-yl]-4H-chromen-4-one derivative (3h) | Escherichia coli | 1.56 | [5] |

| 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one (7b) | Antifungal Activity | - | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 3,5-dichloro-2-hydroxyacetophenone.[8] This method is adapted from the general procedure for the synthesis of 6,8-disubstituted-chromone-2-carboxylic acids.

Step 1: Synthesis of Ethyl 6,8-dichloro-4-oxo-4H-chromene-2-carboxylate

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add 3,5-dichloro-2-hydroxyacetophenone.

-

To this mixture, add diethyl oxalate dropwise while maintaining the temperature at 0-5°C with an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 6,8-dichloro-4-oxo-4H-chromene-2-carboxylate.[8]

Step 2: Hydrolysis to this compound

-

Suspend the ethyl 6,8-dichloro-4-oxo-4H-chromene-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield this compound.[8]

In Vitro Anticancer Activity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Visualizations

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

Caption: Proposed mechanism of action: Inhibition of ABCG2-mediated drug efflux in cancer cells.

References

- 1. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]

- 2. mdpi.com [mdpi.com]